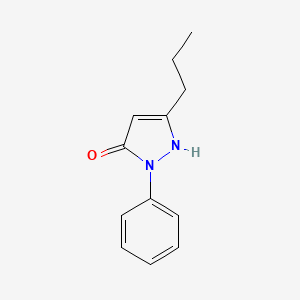

1-phenyl-3-propyl-1H-pyrazol-5-ol

Description

Historical Context and Significance of Pyrazolone (B3327878) and Pyrazol-5-ol Scaffolds in Organic Chemistry

The journey of pyrazolone chemistry began in 1883 with the synthesis of antipyrine (B355649) by Ludwig Knorr. nih.gov This discovery unveiled the significant pharmacological potential of the pyrazolone nucleus, initially recognized for its analgesic and antipyretic properties. nih.gov Pyrazolones are a group of compounds containing the 1H-pyrazol-3-ol or pyrazolin-5-one nucleus. nih.gov The pyrazolone scaffold is a five-membered lactam ring containing two nitrogen atoms and a carbonyl group. researchgate.netresearchgate.net

Since their initial discovery, pyrazolone derivatives have become integral to medicinal chemistry and have been investigated for a wide array of biological activities, including antimicrobial, antitumor, anti-inflammatory, and central nervous system effects. nih.goved.ac.uk The versatility of the pyrazolone core, with its multiple reactive sites, has allowed for the synthesis of a vast number of derivatives, making it a "privileged scaffold" in drug discovery. nih.govresearchgate.net The ability to introduce various substituents at different positions of the pyrazole (B372694) ring allows for the fine-tuning of their chemical and biological properties. researchgate.net

Pyrazol-5-ols, a tautomeric form of pyrazolones, are crucial intermediates in the synthesis of various heterocyclic compounds. researchgate.net The tautomerism between the keto (pyrazolin-5-one) and enol (pyrazol-5-ol) forms is a key feature of these compounds, influencing their reactivity and physical properties. researchgate.netresearchgate.net The position of this equilibrium can be affected by the nature of the substituents on the ring and the solvent. researchgate.net

Overview of the Research Landscape for 1-Phenyl-3-propyl-1H-pyrazol-5-ol and its Structural Analogs

Research on this compound and its analogs is situated within the broader context of pyrazole and pyrazolone chemistry. While specific research on the title compound is not as extensive as that for some of its analogs like edaravone (B1671096) (3-methyl-1-phenyl-2-pyrazolin-5-one), the existing literature on related structures provides a solid foundation for understanding its potential properties and reactivity. researchgate.net

Structural analogs of this compound have been investigated for a variety of applications. For instance, pyrazole derivatives are used as agrochemicals, dyes, and fluorescent substances. globalresearchonline.netresearchgate.net In medicinal chemistry, they have been explored for their potential as antihypertensive agents, with some derivatives showing vasorelaxant effects. nih.govufg.br The synthesis of various substituted pyrazoles is a continuous area of research, with a focus on developing efficient and environmentally friendly synthetic methods. researchgate.netresearchgate.net

The reactivity of the pyrazolone ring, particularly at the C-4 position, is a key area of investigation. nih.gov This position is susceptible to electrophilic substitution, allowing for the introduction of various functional groups and the construction of more complex molecules. researchgate.net The study of the tautomeric behavior of these compounds is also a significant research focus, as it dictates their reaction pathways. researchgate.netresearchgate.netresearchgate.net

Scope and Objectives of Academic Inquiry into the Compound's Chemical Properties and Reactivity

Academic inquiry into this compound and its analogs is driven by several key objectives:

Synthesis and Characterization: A primary goal is the development of efficient and scalable synthetic routes to produce this compound and its derivatives. This includes the optimization of reaction conditions and the use of novel catalysts. researchgate.neteurjchem.com Characterization of these compounds involves a range of spectroscopic techniques (NMR, IR) and analytical methods to confirm their structure and purity. mdpi.comresearchgate.net

Tautomerism Studies: A fundamental aspect of pyrazol-5-ol chemistry is the investigation of their tautomeric equilibrium. researchgate.net Researchers aim to understand how substituents and the surrounding environment influence the predominance of the keto or enol form. nih.gov This knowledge is crucial for predicting the compound's reactivity in different chemical transformations.

Reactivity Profiling: A significant objective is to map the chemical reactivity of the pyrazole ring, particularly the reactivity of the C-4 position and the hydroxyl group. rsc.org This includes exploring its participation in reactions such as acylation, alkylation, and condensation reactions to generate novel molecular architectures. researchgate.net

Exploring Potential Applications: Based on the known properties of related pyrazolone compounds, research is also directed towards exploring the potential applications of this compound in areas such as coordination chemistry, where it could act as a ligand for metal ions, and in materials science. mdpi.com

The following table provides a summary of key data for this compound and a closely related analog, 1-phenyl-3-methyl-1H-pyrazol-5-ol, to provide a comparative perspective.

| Property | This compound | 1-Phenyl-3-methyl-1H-pyrazol-5-ol |

| Molecular Formula | C12H14N2O | C10H10N2O epa.gov |

| Molecular Weight | 186.25 g/mol fda.gov | 174.20 g/mol nih.gov |

| CAS Number | 29211-43-6 chemicalbook.com | 942-32-5 nih.gov |

| Physical Description | Not explicitly found | Solid nih.gov |

| Melting Point | Not explicitly found | 130 °C nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

2-phenyl-5-propyl-1H-pyrazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O/c1-2-6-10-9-12(15)14(13-10)11-7-4-3-5-8-11/h3-5,7-9,13H,2,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJDKWOATCAVSRV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC(=O)N(N1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.25 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Strategies for 1 Phenyl 3 Propyl 1h Pyrazol 5 Ol and Its Structural Analogs

Methodologies for the Construction of the Pyrazol-5-ol Core

The fundamental pyrazol-5-ol ring is a versatile heterocyclic system, and its construction is the cornerstone for the synthesis of 1-phenyl-3-propyl-1H-pyrazol-5-ol. Key methodologies have been established that provide reliable access to this core structure.

Cyclocondensation Reactions Involving Hydrazines and Carbonyl Systems

The most classical and widely employed method for synthesizing the pyrazole (B372694) ring is the cyclocondensation reaction between a hydrazine (B178648) derivative and a 1,3-dicarbonyl compound, a process known as the Knorr pyrazole synthesis. beilstein-journals.orgnih.gov In the context of this compound, this involves the reaction of phenylhydrazine (B124118) with a β-ketoester, specifically ethyl 3-oxohexanoate (B1246410).

The reaction mechanism initiates with the nucleophilic attack of the hydrazine onto one of the carbonyl groups of the β-ketoester, followed by an intramolecular cyclization and subsequent dehydration to yield the pyrazol-5-ol ring. beilstein-journals.org The use of substituted hydrazines, such as phenylhydrazine, directly installs the N-phenyl group characteristic of the target compound. This method's robustness and the ready availability of starting materials make it a primary choice for pyrazole synthesis. beilstein-journals.orgnih.gov The regioselectivity can sometimes be a challenge when using unsymmetrical 1,3-dicarbonyls and substituted hydrazines, potentially leading to isomeric products. nih.gov

1,3-Dipolar Cycloaddition Approaches

A powerful alternative for constructing the pyrazole nucleus is the [3+2] cycloaddition reaction, also known as 1,3-dipolar cycloaddition. nih.govnih.govresearchgate.net This method involves the reaction of a 1,3-dipole with a dipolarophile. For pyrazole synthesis, common 1,3-dipoles include diazo compounds or nitrile imines, which react with alkynes or their synthetic equivalents. nih.govresearchgate.netorganic-chemistry.org

Nitrile imines, often generated in situ from hydrazonoyl halides, react with alkynes in a concerted or stepwise fashion to form the pyrazole ring directly. nih.gov Similarly, diazo compounds, which can be generated from precursors like N-tosylhydrazones, undergo cycloaddition with alkynes. organic-chemistry.orgmdpi.com The regioselectivity of the cycloaddition is governed by the electronic and steric properties of both the dipole and the dipolarophile. nih.gov This approach offers a high degree of flexibility, allowing for the introduction of various substituents onto the pyrazole core, and has been developed into efficient multicomponent processes. nih.gov

Multicomponent Reaction (MCR) Protocols for Derivatization

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation, have become a cornerstone of modern organic synthesis due to their efficiency, atom economy, and ability to rapidly generate molecular complexity. nih.govdntb.gov.uaconsensus.app These strategies are particularly well-suited for the derivatization of the pyrazol-5-ol scaffold.

One-Pot Pseudo-Multicomponent Syntheses of 4,4'-(Arylmethylene)bis(1H-pyrazol-5-ols)

A prominent example of derivatization using a multicomponent approach is the synthesis of 4,4'-(arylmethylene)bis(1H-pyrazol-5-ols). These compounds are typically synthesized via a one-pot, three-component reaction involving an aromatic aldehyde and two equivalents of a 1-phenyl-3-alkyl-1H-pyrazol-5-ol (such as Edaravone (B1671096) or its analogs). acs.orgscielo.org.mxresearchgate.net

The reaction proceeds through an initial Knoevenagel condensation of the aldehyde with one molecule of the pyrazol-5-ol. The resulting arylmethylene-pyrazolone intermediate then undergoes a Michael addition with a second molecule of the pyrazol-5-ol to furnish the final bis-adduct. scielo.org.mx This pseudo-three-component reaction is highly efficient and has been carried out under various conditions, including solvent-free and catalyzed protocols, to produce a library of derivatives in high yields. scielo.org.mxresearchgate.net

Catalyst-Free and Green Chemistry Approaches in 1H-Pyrazol-5-ol Synthesis

In line with the principles of green chemistry, significant efforts have been directed towards developing environmentally benign synthetic methods for pyrazol-5-ols and their derivatives. nih.gov These approaches aim to minimize waste, avoid hazardous reagents, and reduce energy consumption. mdpi.comnih.gov

Notable green strategies include:

Visible Light-Promoted Synthesis: A cost-effective and sustainable method for synthesizing 4,4'-(arylmethylene)bis(1H-pyrazol-5-ols) utilizes visible light as an energy source at room temperature, completely avoiding the need for a catalyst. acs.orgacs.orgscienceopen.com This protocol demonstrates high functional group tolerance and leads to excellent product yields. acs.orgscienceopen.com

Aqueous Synthesis: Water, being a non-toxic and readily available solvent, is an ideal medium for green synthesis. thieme-connect.com Several MCRs for preparing pyrazole derivatives, including pyrano[2,3-c]pyrazoles, have been successfully performed in aqueous media, often at room temperature and without a catalyst. thieme-connect.commdpi.com

Catalyst-Free and Solvent-Free Conditions: Reactions conducted without any solvent or catalyst represent a highly eco-friendly approach. mdpi.com The synthesis of 4,4'-(arylmethylene)bis(1H-pyrazol-5-ols) has been achieved under thermal, solvent-free conditions, offering advantages like short reaction times and simple work-up procedures. scielo.org.mxresearchgate.net Similarly, pyrazole-4,5-dicarboxylates have been prepared by reacting pyrazolines with activated alkynes under neat conditions without any catalyst. rsc.org

Catalytic Systems in the Synthesis of this compound Derivatives

Catalysis plays a pivotal role in enhancing the efficiency, selectivity, and scope of synthetic routes to pyrazol-5-ol derivatives. A wide range of catalytic systems, from simple acids and bases to complex metal-organic frameworks, have been employed.

Various catalysts have been shown to be effective in promoting the synthesis of pyrazole derivatives. For instance, Ce(SO₄)₂·4H₂O has been used as an ecofriendly and reusable catalyst for the one-pot, multicomponent synthesis of 4,4'-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) under solvent-free conditions, achieving high yields in very short reaction times. scielo.org.mx The ionic liquid [Et₃NH][HSO₄] serves as another cost-effective and recyclable catalyst for the same transformation. researchgate.net

Heterogeneous catalysts are particularly attractive due to their ease of separation and reusability. nih.gov Examples include silica-bonded S-sulfonic acid (SBSSA) for the condensation of aldehydes with 3-methyl-l-phenyl-5-pyrazolone, researchgate.net and mesoporous SiO₂-Al₂O₃ for the synthesis of 4,5-dihydro-1,3,5-triphenyl-1H-pyrazole derivatives. jchemlett.com Nanocatalysts, such as nano-ZnO, have also been utilized as efficient heterogeneous catalysts in aqueous media for multicomponent reactions. nih.gov Furthermore, copper complexes have shown significant catalytic activity in oxidation reactions involving pyrazole-based ligands. bohrium.commdpi.com

The table below summarizes various catalytic systems used in the synthesis of pyrazol-5-ol derivatives.

| Catalyst | Reaction Type | Key Findings |

| Ce(SO₄)₂·4H₂O | One-pot synthesis of 4,4'-(arylmethylene)bis(1H-pyrazol-5-ols) | Ecofriendly, reusable, high catalytic activity under solvent-free conditions; yields of 81-98%. scielo.org.mx |

| [Et₃NH][HSO₄] | One-pot synthesis of 4,4'-(arylmethylene)bis(1H-pyrazol-5-ols) | Reusable, cost-effective ionic liquid catalyst for solvent-free synthesis; provides high yields. researchgate.net |

| Silica-bonded S-sulfonic acid (SBSSA) | Condensation of aldehydes with 3-methyl-l-phenyl-5-pyrazolone | Recyclable solid acid catalyst; yields of 75-90% in ethanol. researchgate.net |

| Nano-ZnO | Five-component synthesis of pyrazolo[4′,3′:5,6]pyrido[2,3-d]pyrimidine-diones | Efficient, heterogeneous catalyst for green synthesis in water. nih.gov |

| Copper(II) Complexes | Oxidation of catechol to o-quinone | Pyrazole-based ligands form in situ complexes with Cu(II) salts, acting as effective catalysts. bohrium.commdpi.com |

| Ruthenium Complexes | Transfer hydrogenation of nitriles | Protic pyrazole ruthenium complexes act as effective catalysts. nih.gov |

| SiO₂-Al₂O₃ | Synthesis of 4,5-dihydro-1,3,5-triphenyl-1H-pyrazole | Highly efficient, reusable, and mild heterogeneous catalyst; provides excellent yields in short times. jchemlett.com |

| Visible Light | One-pot synthesis of 4,4'-(arylmethylene)bis(1H-pyrazol-5-ols) | Catalyst-free, green, and sustainable approach at room temperature. acs.orgscienceopen.com |

Exploration of Heterogeneous Catalysts

Heterogeneous catalysts are favored in many industrial processes due to their ease of separation from the reaction mixture and potential for recyclability, aligning with the principles of green chemistry. nih.govresearchgate.net

Nano-ZnO: Zinc oxide nanoparticles (nano-ZnO) have emerged as an effective and reusable heterogeneous catalyst for the synthesis of pyrazole derivatives. mdpi.comresearchgate.net For instance, nano-ZnO has been successfully employed in the one-pot, four-component synthesis of pyranopyrazoles in an aqueous medium. researchgate.net The use of nano-ZnO offers several advantages, including high yields (up to 95%), short reaction times, and a simple work-up procedure. mdpi.comresearchgate.net The catalytic activity of ZnO can be further enhanced by modifications, such as doping with lanthanum and coating with silver (Ag/La-ZnO), which improves selectivity and thermal stability. nih.gov

Ce(SO₄)₂·4H₂O: Cerium(IV) sulfate (B86663) is a strong oxidizing agent that can also function as a catalyst in organic synthesis. sciencemadness.org Its application in the synthesis of pyrazolones has been reported, where it acts as a Lewis acid catalyst. thieme-connect.com The use of cerium-based catalysts, such as CeO₂/SiO₂, has been noted in the multicomponent reaction to produce pyrazolones with good yields. thieme-connect.com

Silica-bonded S-sulfonic acid: Solid acid catalysts, such as silica-bonded S-sulfonic acid (SBSA), offer a recyclable and environmentally benign alternative to traditional mineral acids. acs.orgresearchgate.net SBSA has been utilized in the synthesis of various heterocyclic compounds, including bis-indolylmethanes and 2,3-dihydroquinazolin-4(1H)-ones. researchgate.netdntb.gov.ua Its high surface area and the presence of strong Brønsted acid sites contribute to its catalytic efficacy. acs.org

| Catalyst | Key Features | Application in Pyrazole Synthesis | Ref. |

| Nano-ZnO | High surface area, reusable, environmentally friendly. | Synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol and pyranopyrazoles. | mdpi.comresearchgate.net |

| Ce(SO₄)₂·4H₂O | Strong Lewis acid. | Catalyzes multicomponent reactions for pyrazolone (B3327878) synthesis. | sciencemadness.orgthieme-connect.com |

| Silica-bonded S-sulfonic acid | Recyclable solid acid catalyst. | Synthesis of bis(pyrazol-5-ols) and other heterocyclic systems. | acs.orgdntb.gov.ua |

Application of Homogeneous and Organocatalysts

Homogeneous and organocatalysts provide alternative routes for pyrazole synthesis, often under mild reaction conditions.

L-Proline: The amino acid L-proline has been established as an efficient organocatalyst for various organic transformations, including the synthesis of pyrazolo[3,4-b]pyridines and pyrazolo[3,4-b]quinolines. rsc.orgrsc.org It operates through an enamine-based mechanism and can induce asymmetry in the final product. rsc.org

Ionic Liquids: Ionic liquids (ILs) are salts with low melting points that can act as both solvents and catalysts. bohrium.comresearchgate.net Their unique properties, such as low volatility and high thermal stability, make them attractive for green synthesis. ias.ac.in Transition metal-based ionic liquids, for example, have been used as efficient homogeneous catalysts for pyrazole synthesis at room temperature, with the catalyst being reusable for several cycles. ias.ac.in

Regioselective Functionalization and Structural Diversification of the 1H-Pyrazol-5-ol Scaffold

The functionalization of the 1H-pyrazol-5-ol ring at specific positions is crucial for creating a diverse range of analogs with potentially enhanced biological activities.

C-4 Substitutions and Modifications

The C-4 position of the pyrazol-5-ol ring is a common site for electrophilic substitution.

Trifluoromethylthiolation: The introduction of a trifluoromethylthio (SCF₃) group at the C-4 position can significantly alter the lipophilicity and metabolic stability of the molecule. An efficient method for the trifluoromethylthiolation of pyrazolin-5-ones has been developed using trifluoromethanesulfenamide in the presence of BiCl₃, affording the desired products in good yields. nih.gov

Alterations at the N-1 and C-3 Positions

Modifications at the N-1 and C-3 positions are fundamental to the synthesis of diverse pyrazole derivatives. The primary synthesis of this compound itself involves the introduction of the phenyl group at N-1 and the propyl group at C-3. The regioselectivity of the initial cyclocondensation reaction between a β-dicarbonyl compound and a substituted hydrazine determines the placement of these substituents. mdpi.comacs.org For instance, the reaction of ethyl 3-oxohexanoate with phenylhydrazine would lead to the desired this compound. The specific regioisomer formed can be influenced by the reaction conditions and the nature of the substituents on both reactants. acs.org Further modifications at these positions after the initial ring formation are less common but can be achieved through multi-step synthetic sequences.

Emerging Synthetic Methodologies for this compound Derivatives

Research into the synthesis of pyrazole derivatives is continuously evolving, with a focus on developing more efficient, sustainable, and versatile methods. One-pot, multi-component reactions are gaining prominence as they allow for the construction of complex molecules from simple starting materials in a single step, minimizing waste and purification steps. nih.govresearchgate.net The use of novel catalytic systems, including nanocatalysts and organocatalysts, is at the forefront of these emerging methodologies. nih.govrsc.orgrsc.org These advanced strategies are paving the way for the creation of new libraries of this compound analogs for further investigation.

Computational and Theoretical Investigations of 1 Phenyl 3 Propyl 1h Pyrazol 5 Ol and Its Isomers

Tautomeric Equilibria and Relative Stability Studies (CH, OH, NH Forms)

1-Phenyl-3-substituted-pyrazol-5-ones, including the propyl derivative, are known to exist in a dynamic equilibrium between three principal tautomeric forms: the CH, OH, and NH forms. The relative stability of these tautomers is a critical factor influencing the molecule's chemical reactivity and biological activity.

CH Form (Keto Form): 1-Phenyl-3-propyl-pyrazolin-5-one.

OH Form (Enol Form): 1-Phenyl-3-propyl-1H-pyrazol-5-ol.

NH Form (Zwitterionic/Keto Form): A different keto form where the proton is on the second nitrogen of the pyrazole (B372694) ring.

Computational studies, often employing ab initio calculations, have been instrumental in elucidating the factors governing this equilibrium. Research on analogous compounds like 3-methyl-1-phenyl-pyrazol-5-one and 1,3-diphenyl-pyrazol-5-one has shown that the solvent environment plays a pivotal role. Aprotic solvents tend to stabilize the CH (oxo) tautomers, whereas protic solvents shift the equilibrium towards the OH (hydroxy) forms nih.gov. This is because protic solvents can engage in hydrogen bonding with the OH form, thereby stabilizing it. The relative stability is generally found to be in the order of CH > NH > OH in the gas phase or nonpolar solvents, but this can be significantly altered by solvent effects nih.gov. For this compound, a similar solvent-dependent equilibrium is expected, which would be a key consideration in its synthesis and application.

| Tautomeric Form | Common Name | Favored Environment | Key Structural Feature |

| CH Form | Keto | Aprotic Solvents | C=O group at position 5 |

| OH Form | Enol | Protic Solvents | OH group at position 5 |

| NH Form | Zwitterionic/Keto | Varies | Proton on N2 of pyrazole ring |

Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio) for Electronic and Geometric Structures

Quantum chemical calculations are powerful tools for determining the electronic and geometric properties of molecules like this compound with high accuracy. Methods such as Density Functional Theory (DFT), particularly with functionals like B3LYP, and ab initio methods like Hartree-Fock (RHF), are commonly used to model the various tautomers nih.goveurasianjournals.comnih.gov.

These calculations provide detailed information on:

Optimized Geometries: Bond lengths, bond angles, and dihedral angles for the most stable conformation of each tautomer.

Electronic Properties: Distribution of electron density, HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energy levels, and the energy gap between them. These parameters are vital for predicting the molecule's reactivity.

Molecular Electrostatic Potential (MEP): MEP maps identify the electron-rich and electron-deficient regions of the molecule, highlighting potential sites for electrophilic and nucleophilic attack and for forming intermolecular interactions like hydrogen bonds eurasianjournals.com.

Relative Energies: By calculating the total energy of each tautomer, their relative stabilities can be precisely determined, corroborating the findings from tautomeric equilibria studies.

For instance, theoretical UV spectral analysis on related pyrazolones, performed using methods like CIS/6-31G**, has been used to compare calculated spectra with experimental data to identify the predominant tautomeric forms in different solutions nih.gov. Such studies on this compound would yield fundamental data on its structure and reactivity.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of this compound over time, providing insights that are inaccessible through static quantum calculations eurasianjournals.comeurasianjournals.com. By simulating the motion of atoms and molecules, MD can be used to explore:

Conformational Space: The propyl group attached to the pyrazole ring can adopt various conformations. MD simulations can explore the potential energy surface to identify low-energy, stable conformations and the flexibility of the molecule.

Solvation Effects: Simulations can explicitly model the interactions between the pyrazole derivative and solvent molecules, offering a detailed picture of how the solvent influences its structure and dynamics.

Intermolecular Interactions: When studying the interaction of the compound with a biological target, such as a protein, MD simulations are invaluable. They can assess the stability of the ligand-protein complex, track the persistence of hydrogen bonds and hydrophobic interactions over time, and reveal conformational changes in both the ligand and the protein upon binding nih.govnih.gov. Key metrics like the Root Mean Square Deviation (RMSD) are used to evaluate the stability of the complex, while the Root Mean Square Fluctuation (RMSF) can highlight flexible regions of the protein researchgate.net.

MD simulations on pyrazole-containing imide derivatives have been used to explore the most likely binding modes with protein targets like Heat Shock Protein 90α, confirming the stability of docked poses nih.govresearchgate.net.

Quantitative Structure-Activity Relationship (QSAR) Studies through Computational Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are computational models that correlate the chemical structure of a series of compounds with their biological activity. For a class of compounds like pyrazole derivatives, QSAR can be a powerful tool for drug design.

A QSAR model for this compound and its analogs would be developed by:

Creating a Dataset: A series of pyrazole derivatives with varying substituents would be synthesized and their biological activity (e.g., IC50 value against a specific enzyme) would be measured.

Calculating Descriptors: For each molecule, a set of numerical descriptors representing its physicochemical properties (e.g., hydrophobicity, electronic properties, steric properties) would be calculated.

Model Building: Statistical methods are used to build a mathematical equation that relates the descriptors to the biological activity.

Advanced methods like 5D-QSAR have been applied to 1H-pyrazole derivatives to study their potential as Epidermal Growth Factor Receptor (EGFR) inhibitors bohrium.com. Such models consider the conformational flexibility of both the ligand and the receptor, providing a more dynamic and accurate picture of the structure-activity relationship bohrium.com. A QSAR model could predict the activity of new, unsynthesized derivatives of this compound, thus prioritizing the most promising candidates for synthesis and testing.

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. It is a cornerstone of modern drug discovery and is widely used to study pyrazole derivatives eurasianjournals.com.

In a typical docking simulation for this compound:

A 3D structure of the target protein (e.g., a kinase, cyclooxygenase, or receptor) is obtained from a crystallographic database.

The 3D structure of the pyrazole ligand is generated and optimized.

A docking algorithm samples numerous possible binding poses of the ligand within the active site of the protein, scoring each pose based on a force field that estimates the binding affinity.

The results provide crucial information, including:

Binding Energy: A score that estimates the strength of the ligand-target interaction. Lower binding energies typically indicate a more favorable interaction.

Binding Pose: The specific orientation of the ligand in the active site.

Key Interactions: Identification of specific hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with amino acid residues in the active site.

Studies on various pyrazole derivatives have shown their potential as inhibitors for targets like receptor tyrosine kinases and cyclin-dependent kinases (CDKs) eurasianjournals.comnih.govresearchgate.net. For example, certain derivatives have shown minimum binding energies as low as -10.35 kJ/mol with CDK2, indicating strong potential for inhibition eurasianjournals.comnih.govresearchgate.net. Docking simulations for this compound could similarly screen its potential against a panel of cancer-related or inflammation-related protein targets, identifying the most promising avenues for therapeutic development.

| Target Protein Example | Interacting Residues (Example) | Predicted Outcome | Reference |

| VEGFR-2 | (Specific amino acids) | Inhibition of angiogenesis | eurasianjournals.comnih.govresearchgate.net |

| Aurora A Kinase | (Specific amino acids) | Anticancer activity | eurasianjournals.comnih.govresearchgate.net |

| CDK2 | (Specific amino acids) | Cell cycle arrest | eurasianjournals.comnih.govresearchgate.net |

Chemical Reactivity and Reaction Mechanism Studies of 1 Phenyl 3 Propyl 1h Pyrazol 5 Ol

Electrophilic and Nucleophilic Reactions of the Pyrazole (B372694) Ring

The pyrazole ring is an aromatic heterocycle with a distinct reactivity pattern. Due to its pronounced aromatic character, the pyrazole nucleus can participate in electrophilic substitution reactions, which typically occur at the C4 position. nih.gov The C3 and C5 positions are generally deactivated towards electrophilic attack because of the electron-withdrawing effect of the adjacent electronegative nitrogen atoms. nih.gov Conversely, these positions are more susceptible to nucleophilic attack. nih.gov

The reactivity of the pyrazole ring in 1-phenyl-3-propyl-1H-pyrazol-5-ol is significantly influenced by its tautomeric nature and the substituents present. The compound exists in equilibrium between the -OH form (pyrazol-5-ol), the -CH form (pyrazolin-5-one, with an active methylene (B1212753) group at C4), and the -NH form. The pyrazolin-5-one tautomer is crucial for many of its characteristic reactions.

Nucleophilic Character: The molecule possesses several nucleophilic centers.

The C4 position in the pyrazolin-5-one tautomer is an active methylene group, flanked by two carbonyl groups (one from the ring and one from the enolizable system). Deprotonation by a base generates a highly stabilized carbanion/enolate, which is a potent nucleophile. This nucleophilicity is the basis for condensation reactions like the Knoevenagel and Michael additions. researchgate.netyoutube.com

The pyridine-like nitrogen atom (N2) of the pyrazole ring has a lone pair of electrons and can act as a nucleophile, particularly in protonation or alkylation reactions. nih.gov However, the N1-phenyl group sterically and electronically influences its reactivity.

The exocyclic oxygen atom in the enolate form is also a nucleophilic site, leading to possible O-acylation or O-alkylation, although C-acylation at the C4 position is often favored. rsc.org

Electrophilic Character:

The carbonyl carbon (C5) is an electrophilic center, susceptible to attack by nucleophiles, although this is less common than reactions involving the C4 position.

Protonation of the ring can generate a pyrazolium (B1228807) cation, which enhances the electrophilicity of the ring carbons. nih.gov

Mechanistic Pathways of Key Derivatization Reactions (e.g., Knoevenagel-Michael, Claisen Condensation)

The active methylene group at the C4 position of this compound is the key to its participation in several important carbon-carbon bond-forming reactions.

Knoevenagel-Michael Reaction: This is a tandem reaction frequently employed for the synthesis of bis(pyrazolyl)methanes. researchgate.net The reaction of 1-phenyl-3-methyl-5-pyrazolone with aldehydes serves as a model. researchgate.net The mechanism proceeds in two stages:

Knoevenagel Condensation: In the presence of a base (e.g., aminopropylated silica (B1680970) gel, ammonium (B1175870) chloride), the pyrazolone (B3327878) is deprotonated at C4 to form a nucleophilic enolate. researchgate.net This enolate then attacks the electrophilic carbonyl carbon of an aldehyde. Subsequent dehydration yields a Knoevenagel adduct, an arylidenepyrazolone. researchgate.net

Michael Addition: A second molecule of the pyrazolone enolate then acts as a Michael donor, attacking the β-carbon of the α,β-unsaturated system of the Knoevenagel adduct. This 1,4-conjugate addition results in the final 4,4'-(arylmethylene)bis(pyrazol-5-ol) product. researchgate.netrsc.org Various catalysts, including N-bromo sulfonamides and aminopropylated silica gel, have been shown to efficiently promote this reaction for the methyl analogue. researchgate.netrsc.org

Claisen Condensation: The Claisen condensation involves the reaction between two ester molecules or an ester and a carbonyl compound in the presence of a strong base to form a β-keto ester or a β-diketone. youtube.comorganic-chemistry.org While this compound itself does not typically undergo a classic Claisen condensation, its synthesis is related to a similar reaction, the Knorr pyrazole synthesis. This process involves the condensation of a β-ketoester (like ethyl propionylacetate, the propyl equivalent of ethyl acetoacetate) with a hydrazine (B178648), such as phenylhydrazine (B124118). nih.gov

Furthermore, the C4 position of the pyrazolone can be acylated in a reaction that resembles the second step of a Claisen condensation. This C-acylation is a regioselective process where an enolate, formed by deprotonating the C4 position, attacks an acylating agent like an acyl chloride. rsc.org This highlights the nucleophilic reactivity of the C4-carbanion, which is central to the Claisen mechanism. rsc.org

Influence of Substituents on Reaction Selectivity and Yield

Substituents on the pyrazole ring exert significant control over the molecule's reactivity, selectivity, and the yield of derivatization reactions through a combination of electronic and steric effects. nih.govacs.org

N1-Phenyl Group: The phenyl group at the N1 position is crucial. It influences the electronic properties of the ring and provides steric bulk. Its electron-withdrawing nature can affect the acidity of the C4 protons and the nucleophilicity of the N2 atom. In medicinal chemistry contexts, substituents on this phenyl ring can be varied to modulate biological activity and pharmacokinetic properties. acs.org

C3-Propyl Group: The propyl group at the C3 position, compared to the more commonly studied methyl group, has a slightly stronger electron-donating inductive effect (+I). This can subtly increase the electron density within the ring and potentially enhance the nucleophilicity of the C4-carbanion, which could influence reaction rates. Sterically, the propyl group is larger than a methyl group, which may affect the approach of reactants and the stability of transition states, thereby influencing regioselectivity and yield. nih.gov

Substituents on Reactants: In reactions like the Knoevenagel-Michael condensation, the nature of the aldehyde reactant is critical. Aromatic aldehydes bearing electron-withdrawing groups (e.g., nitro, halo) are generally more electrophilic and react faster, often leading to higher yields in shorter reaction times. Conversely, aldehydes with electron-donating groups (e.g., methoxy, alkyl) are less reactive.

Table 1: Effect of Aldehyde Substituent on Knoevenagel-Michael Reaction Yield (Data for 1-phenyl-3-methyl-5-pyrazolone as a model)

| Aldehyde | Substituent Type | Yield (%) | Reference |

|---|---|---|---|

| 4-Nitrobenzaldehyde | Electron-Withdrawing | 98 | researchgate.net |

| 4-Chlorobenzaldehyde | Electron-Withdrawing | 95 | researchgate.net |

| Benzaldehyde | Neutral | 94 | researchgate.net |

| 4-Methylbenzaldehyde | Electron-Donating | 92 | researchgate.net |

| 4-Methoxybenzaldehyde | Electron-Donating | 90 | researchgate.net |

Investigation of Reaction Intermediates and Transition States

Understanding the intermediates and transition states in reactions of this compound is key to controlling reaction outcomes.

Pyrazole Anion/Enolate: In base-catalyzed reactions, the primary reactive intermediate is the pyrazole anion, which is a resonance-stabilized enolate. nih.gov Abstraction of the proton from the C4 position creates this key nucleophile. nih.gov The stability of this anion is the driving force for many of the condensation reactions.

Tetrahedral Intermediates: In both Knoevenagel and Claisen-type condensations, the nucleophilic attack of the pyrazolone enolate on a carbonyl carbon leads to the formation of a transient tetrahedral intermediate. youtube.comyoutube.com For instance, in the Knoevenagel reaction, this intermediate eliminates a molecule of water to form the product. In C-acylation, the tetrahedral intermediate collapses by expelling the leaving group (e.g., chloride) from the acyl chloride. rsc.org

Computational Studies: While specific studies on this compound are limited, theoretical methods like Density Functional Theory (DFT) have been used to investigate the tautomerism and electron density of related pyrazole systems. nih.gov Such calculations help in understanding tautomeric preferences and predicting the most nucleophilic or electrophilic sites within the molecule, corroborating experimental findings on reaction regioselectivity. nih.govresearchgate.net For example, studies on the reaction of 3-methyl-1-phenyl-5-pyrazolone with other reagents have used quantum chemical calculations to evaluate the formation barriers and thermodynamic stability of possible isomers and intermediates. researchgate.net

Advanced Research Applications of 1 Phenyl 3 Propyl 1h Pyrazol 5 Ol and Its Derivatives

Exploration in Catalysis and Coordination Chemistry

The adaptability of the pyrazole (B372694) ring allows for the design of diverse ligands, leading to a wide array of metal complexes with applications in catalysis and coordination chemistry. nih.gov

Pyrazole-Based Ligands in Metal Complex Catalysis

Pyrazole derivatives are highly sought-after ligands in the field of homogeneous catalysis. nih.gov Their utility stems from the ease of their synthesis and the ability to be functionalized, which allows for the fine-tuning of the steric and electronic properties of the resulting metal complexes. nih.govresearchgate.net These ligands can coordinate to a metal center, and the resulting complexes can act as catalysts for a variety of chemical transformations. The pyrazole NH group, in particular, can play a crucial role in catalytic cycles through proton-coupled electron transfer (PCET) processes. nih.gov For instance, in certain reactions, the pyrazole NH group can facilitate the cleavage of bonds in substrates by acting as a proton donor. nih.gov

The coordination of pyrazole-based ligands to metal ions can result in complexes with varying geometries and nuclearities, which are essential for their catalytic function. researchgate.net Researchers have synthesized and characterized numerous metal complexes with pyrazole-containing ligands, including those of copper, zinc, cadmium, iron, and noble metals like ruthenium, osmium, iridium, and platinum. researchgate.netresearchgate.netnih.gov These complexes have shown potential in various catalytic applications.

Prospective Applications as Scorpionate-like Ligands

A significant area of interest is the use of pyrazole derivatives in the formation of "scorpionate" ligands. This term, coined by Swiatoslaw Trofimenko, describes tripodal ligands that bind to a metal in a facial, pincer-like fashion. acs.orgwikipedia.org The archetypal scorpionate ligands are the hydrotris(pyrazolyl)borates (Tp), which have been extensively studied. acs.orgwikipedia.org

The versatility of pyrazole chemistry allows for the creation of a wide range of scorpionate-type ligands with different central atoms (e.g., boron, carbon, phosphorus) and various substituents on the pyrazole rings. wikipedia.orgrsc.orgmdpi.com This modularity enables the synthesis of ligands with tailored steric and electronic effects, which in turn influences the properties of the resulting metal complexes. mdpi.com These scorpionate complexes have found applications in bioinorganic modeling and have shown potential in cancer therapy. nih.govmdpi.com For example, copper(II) complexes with scorpionate-like ligands derived from bis(pyrazol-1-yl)methane have been investigated for their cytotoxic effects on cancer cell lines. mdpi.com The ability to functionalize these ligands with bioactive molecules opens up possibilities for targeted drug design. mdpi.com

Mechanistic Studies of Biological Activities (In Vitro Focus)

Derivatives of 1-phenyl-3-propyl-1H-pyrazol-5-ol have been the subject of intensive in vitro research to elucidate the mechanisms behind their diverse biological activities.

In Vitro Antiproliferative and Anticancer Mechanism Investigations (e.g., cell line assays, molecular target identification)

Numerous studies have demonstrated the in vitro antiproliferative activity of pyrazole derivatives against various cancer cell lines. For instance, a series of 1-phenyl-3-(4-(pyridin-3-yl)phenyl)urea derivatives, which share a common phenyl-pyrazole-like core, were screened against the National Cancer Institute (NCI)-60 human cancer cell line panel. nih.govnih.gov Certain compounds within this series exhibited significant antiproliferative activity, with some showing lethal effects on specific cancer cell lines, including those of renal cancer, melanoma, and breast cancer. nih.govnih.gov

The mechanism of action for the anticancer effects of pyrazole derivatives is an active area of investigation. Some studies suggest that these compounds may exert their effects by targeting specific enzymes or pathways involved in cancer progression. For example, some 1,5-diaryl pyrazole derivatives have been designed to target the cyclooxygenase (COX) enzyme, which can be overexpressed in some cancers. nih.gov The antiproliferative activity of scorpionate-like complexes is also being explored, with studies indicating that both the metal center and the ligand design play crucial roles in their cytotoxicity. mdpi.com

Table 1: In Vitro Antiproliferative Activity of Selected Pyrazole Derivatives

| Compound/Derivative | Cancer Cell Line(s) | Observed Effect | Reference(s) |

| 1-Phenyl-3-(4-(pyridin-3-yl)phenyl)urea derivatives | NCI-60 panel (including renal, melanoma, breast cancer) | Significant antiproliferative activity, some lethal effects | nih.govnih.gov |

| 1,5-Diaryl pyrazole derivatives | A549 (lung), HepG2 (liver) | Active against specific cell lines | nih.gov |

| Scorpionate-like copper(II) complexes | Various cancer cell lines | Cytotoxicity | mdpi.com |

In Vitro Antioxidant Properties and Radical Scavenging Mechanisms

Pyrazole derivatives have shown promise as antioxidant agents. nih.govmdpi.com The antioxidant activity is often attributed to the ability of the pyrazole ring, particularly the NH proton, to scavenge free radicals. nih.gov In vitro assays, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, are commonly used to evaluate the antioxidant potential of these compounds. nih.govmdpi.com

Studies have shown that pyrazole derivatives, including those with phenolic moieties, can be potent radical scavengers. nih.govresearchgate.net For example, a pyrazole derivative of protocatechuic acid demonstrated excellent radical scavenging activity. nih.govresearchgate.net The mechanism of action is believed to involve the donation of a hydrogen atom from the pyrazole or phenolic hydroxyl group to stabilize free radicals. nih.gov This antioxidant property is significant as oxidative stress is implicated in various diseases.

Table 2: In Vitro Antioxidant Activity of Pyrazole Derivatives

| Compound/Derivative | Assay | Key Finding | Reference(s) |

| 3,5-Diarylpyrazole | DPPH | Potent radical scavenging activity | nih.gov |

| Pyrazole derivative of protocatechuic acid | DPPH | Excellent radical scavenging activity | nih.govresearchgate.net |

| 4,5-Dihydropyrazole-1-carbothioamide derivative | DPPH | Good antioxidant activity at low concentrations | nih.gov |

| Pyrazole derivatives 4a, 4f, and 4g | DPPH | Good in vitro antioxidant activity | mdpi.com |

In Vitro Anti-inflammatory Pathway Studies (e.g., enzyme inhibition models like COX-2)

The anti-inflammatory properties of pyrazole derivatives are well-documented, with many studies focusing on their ability to inhibit cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2. nih.govrsc.orgnih.gov COX-2 is a key enzyme in the inflammatory pathway, responsible for the production of prostaglandins. nih.gov Selective inhibition of COX-2 is a desirable therapeutic strategy as it can reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective COX inhibitors. nih.govnih.gov

In vitro COX inhibition assays are crucial for evaluating the potency and selectivity of pyrazole derivatives. nih.govnih.gov For example, certain 1,5-diaryl pyrazole derivatives have shown significant and selective COX-2 inhibitory activity in enzymatic assays. nih.gov Molecular docking studies are often employed to understand the binding interactions of these compounds with the active site of the COX-2 enzyme. rsc.orgnih.gov These studies have revealed that specific structural features, such as the presence of a sulfonyl group, can enhance binding affinity and selectivity for COX-2. nih.gov Furthermore, some pyrazole-based compounds have been investigated as dual inhibitors of COX-2 and 5-lipoxygenase (5-LOX), another important enzyme in the inflammatory cascade. tandfonline.com

Table 3: In Vitro COX-2 Inhibitory Activity of Pyrazole Derivatives

| Compound/Derivative | IC50 (COX-2) | Selectivity Index (COX-1/COX-2) | Reference(s) |

| Trimethoxy pyrazole–pyridazine hybrid (6f) | 1.15 µM | Higher than celecoxib | rsc.org |

| Trimethoxy pyrazole–pyridazine hybrid (5f) | 1.50 µM | Higher than celecoxib | rsc.org |

| 1,5-Diaryl pyrazole (T5) | 0.781 µM | 7.16 | nih.gov |

| 1,5-Diaryl pyrazole (T3) | 0.781 µM | 5.96 | nih.gov |

| Substituted pyrazole analogue (5u) | Significant inhibition | 74.92 | nih.gov |

| Substituted pyrazole analogue (5s) | Significant inhibition | 72.95 | nih.gov |

In Vitro Antiviral and Antimicrobial Mechanistic Research

Pyrazole derivatives are recognized for their significant potential as antiviral and antimicrobial agents, with research increasingly focused on elucidating their mechanisms of action. nih.govnih.gov These compounds have demonstrated efficacy against a wide spectrum of pathogens, including drug-resistant bacteria and various viruses. nih.govmdpi.com

Antiviral Mechanisms: In vitro studies have shown that pyrazole-based compounds can offer significant protection against viral pathogens. For instance, certain pyrazole derivatives have been evaluated for their efficacy against Newcastle disease virus (NDV), a highly contagious avian pathogen. nih.gov Mechanistic studies, including molecular docking simulations, suggest that these compounds can interact with key viral or host components. One study identified a hydrazone derivative that achieved 100% protection against NDV, with computational models indicating it binds effectively to the immune receptor TLR4. nih.gov Other research into pyrazole derivatives bearing a hydroxyquinoline scaffold has demonstrated direct antiviral activity against several coronaviruses, including SARS-CoV-2 and MERS-CoV. nih.gov These compounds were found to attenuate viral propagation through multiple modes of action, highlighting their potential as broad-spectrum antiviral candidates. nih.gov

Antimicrobial Mechanisms: The antibacterial action of pyrazole derivatives often involves specific molecular pathways. nih.gov Some pyrazolyl-derived compounds have been found to inhibit the growth of both Gram-positive and Gram-negative bacteria. mdpi.com Research into their mode of action has revealed that certain derivatives function by disrupting the bacterial cell wall. nih.gov Other studies, using in silico predictions and subsequent in vitro testing, have identified pyrazole derivatives as potent inhibitors of bacterial DNA gyrase, an essential enzyme for bacterial replication. nih.gov This inhibitory action has been observed against both Gram-positive and Gram-negative strains. nih.gov Furthermore, some pyrazole derivatives containing an imidazothiadiazole moiety have shown exceptionally strong and selective inhibitory activity against multi-drug resistant bacteria, with minimum inhibitory concentration (MIC) values significantly lower than control antibiotics like gatifloxacin. nih.gov

| Derivative Class | Target Organism/Protein | Observed In Vitro Effect / Finding | Reference |

|---|---|---|---|

| Hydrazone Derivative | Newcastle Disease Virus (NDV) | Achieved 100% protection; molecular docking suggests high-affinity binding to TLR4. | nih.gov |

| Thiazolidinedione Derivative | Newcastle Disease Virus (NDV) | Achieved 100% protection; docking studies show hydrogen bonding and hydrophobic interactions. | nih.gov |

| Hydroxyquinoline-Pyrazole Hybrids | SARS-CoV-2, MERS-CoV, HCoV-229E | Demonstrated direct antiviral activity and attenuated coronavirus propagation. | nih.gov |

| Naphthyl-substituted Pyrazole-Hydrazones | S. aureus, A. baumannii | Potent growth inhibitors (MIC 0.78–1.56 μg/ml); mechanism involves disruption of the bacterial cell wall. | nih.gov |

| Imidazothiadiazole-Pyrazole Hybrids | Multi-drug resistant bacteria | Strong antibacterial activity (MIC = 0.25 µg/mL), four times more potent than gatifloxacin. | nih.gov |

| Designed Pyrazole Derivatives | S. aureus DNA Gyrase | Acted as moderate inhibitors of DNA gyrase with MIC values as low as 12.5 μg/ml. | nih.gov |

Development of Advanced Materials with Pyrazol-5-ol Scaffolds

The unique structural and electronic properties of the pyrazol-5-ol scaffold make it a valuable building block for the creation of advanced functional materials. mdpi.com The versatility of the pyrazole ring allows for strategic functionalization, leading to compounds with tailored properties suitable for applications in materials science, particularly in optics and electronics. mdpi.comresearchgate.net These conjugated heterocyclic systems are explored for their potential in developing sensors and organic materials due to their intrinsic photophysical characteristics. mdpi.com

The photophysical properties of pyrazol-5-ol derivatives, such as their absorption and emission of light, are a significant area of research. mdpi.com Compounds incorporating the pyrazole ring often exhibit notable fluorescence and can be sensitive to their environment. nih.govmdpi.com

Many pyrazole derivatives display fluorescence, a property that is highly sought after for various applications. nih.gov For example, new azo-dyes based on 5-pyrazolone have been synthesized and shown to possess fluorescent properties. nih.govresearchgate.net The thermal stability of some of these compounds makes them adequate for industrial use as fluorescent materials. nih.govresearchgate.net The emission characteristics can be tuned by modifying the chemical structure. Research on pyrene-substituted pyrazoles revealed that the incorporation of the N-heteroaromatic unit effectively modulates the photophysical properties. mdpi.com

A key characteristic of some pyrazol-5-ol derivatives is their response to changes in the local environment, such as solvent polarity. nih.gov This phenomenon, known as solvatofluorochromism, results in shifts in the absorption and emission spectra. This sensitivity makes them promising candidates for the development of chemical sensors. mdpi.com Similarly, naphtho-fused pyrazole ligands and their metal complexes exhibit fluorescence with distinct vibrational patterns in both solution and solid states, indicating their potential utility in sensing and optical devices. rsc.org

| Derivative / Scaffold | Observed Photophysical Property | Potential Application | Reference |

|---|---|---|---|

| Azo-5-Pyrazolone Dyes | Fluorescence; absorption and emission spectra shift with solvent polarity. | Industrial fluorescent materials, chemical sensors. | nih.govresearchgate.net |

| Pyrene-substituted 1H-Pyrazoles | Good emission properties; photophysics modulated by acid-base interactions and aggregation state. | Environmentally sensitive fluorescent probes. | mdpi.com |

| Naphtho-fused Pyrazole Ligands | Fluorescence with vibrational progressions in solution and solid state. | Components for optical devices and coordination chemistry. | rsc.org |

| Fused Pyrazolo[1,5-a]pyrimidines | Absorption and emission spectra are sensitive to solvent polarity. | Development of novel sensors and organic materials. | mdpi.com |

Future Directions in this compound Research

The field of this compound research is dynamic, with current findings paving the way for several future research avenues.

A primary direction is the continued elucidation of the precise mechanisms of action for their antimicrobial and antiviral effects. For many pyrazole derivatives, the exact molecular targets and pathways are not fully known, and a deeper understanding is crucial for rational drug design. nih.gov

There is significant potential in the structural modification of the pyrazole scaffold to enhance biological activity and selectivity. nih.govnih.gov The design and synthesis of hybrid molecules, which combine the pyrazole core with other pharmacophores, could lead to the development of novel therapeutic agents with improved potency and a broader spectrum of activity. nih.gov Future studies will likely focus on creating next-generation multivalent antiviral agents capable of combating a range of viral infections. nih.gov

In materials science, future work will likely focus on harnessing the unique photophysical properties of pyrazol-5-ol derivatives. mdpi.com This includes the development of more sophisticated chemical sensors for ion detection and the creation of novel organic materials for applications in electronics, such as polymer light-emitting diodes. mdpi.comresearchgate.net The synthesis of new π-extended pyrazole ligands will also continue to be an area of interest for creating coordination complexes with tailored magnetic or optical properties. rsc.org

Q & A

Q. What are the optimal synthetic routes for 1-phenyl-3-propyl-1H-pyrazol-5-ol, and how can purity be ensured?

The compound is typically synthesized via Claisen-Schmidt condensation, where a ketone reacts with a hydrazine derivative under acidic conditions. For example, 3-propyl-1-phenylpyrazol-5-ol derivatives have been synthesized using substituted acetophenones and hydrazines, followed by cyclization . Purity is achieved through recrystallization (e.g., methanol/water mixtures) and chromatography (silica gel, ethyl acetate/hexane). Characterization via HPLC and NMR is critical to confirm purity and structural integrity .

Q. How can structural isomers of pyrazole derivatives be distinguished during characterization?

Isomeric purity is confirmed using a combination of -NMR and -NMR. For example, the position of substituents (e.g., propyl vs. methyl groups) alters coupling constants and chemical shifts. IR spectroscopy can identify hydroxyl (-OH) stretching vibrations (~3200–3500 cm) and confirm tautomeric forms (enol vs. keto) . X-ray crystallography is definitive for resolving ambiguities, as seen in studies of related pyrazoles like 4-methyl-5-phenyl-1H-pyrazol-3-ol .

Q. What spectroscopic methods are recommended for verifying the tautomeric state of pyrazol-5-ol derivatives?

Q. How should researchers handle discrepancies in reported melting points or spectral data for this compound?

Cross-reference data from peer-reviewed studies (e.g., Acta Crystallographica for X-ray data ). Variations in melting points may arise from polymorphic forms or impurities. Reproduce synthesis under controlled conditions (e.g., inert atmosphere, standardized reagents) and validate using differential scanning calorimetry (DSC) .

Q. What safety protocols are essential for handling pyrazole derivatives in the lab?

Pyrazole derivatives may pose irritant or toxic risks. Follow GHS guidelines: use fume hoods, wear nitrile gloves, and avoid dust formation. Safety data sheets (SDS) for analogs like 5-hydroxy-1-methylpyrazole recommend eye protection and respiratory masks. Store in cool, dry conditions away from oxidizers .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the design of pyrazole derivatives with enhanced bioactivity?

SAR studies on 1-phenyl-3-arylpyrazoles reveal that the propyl group at position 3 improves lipophilicity, enhancing membrane permeability. Substitutions at the phenyl ring (e.g., electron-withdrawing groups) modulate antibacterial activity. Computational docking (e.g., AutoDock Vina) predicts interactions with bacterial enzyme active sites, such as dihydrofolate reductase .

Q. What strategies resolve contradictions in biological activity data across studies?

Discrepancies may stem from assay conditions (e.g., bacterial strain variability, broth microdilution vs. agar diffusion). Standardize protocols using CLSI guidelines and include positive controls (e.g., ciprofloxacin for antibacterial assays). Validate results with dose-response curves and statistical analysis (e.g., IC50 with 95% confidence intervals) .

Q. How can computational modeling predict the reactivity of this compound in heterocyclic systems?

Density functional theory (DFT) calculations (e.g., B3LYP/6-311G**) optimize geometry and frontier molecular orbitals (HOMO-LUMO) to predict sites for electrophilic substitution. Molecular dynamics simulations assess stability in solvated environments, guiding functionalization for applications like metal coordination or catalysis .

Q. What experimental controls are critical for validating in vitro biological activity?

Include solvent-only controls (DMSO <1% v/v) to rule out cytotoxicity. Use cell viability assays (MTT or resazurin) for eukaryotic cells. For antimicrobial studies, verify compound stability in culture media via LC-MS and monitor pH-dependent degradation .

Q. How can crystallographic data resolve ambiguities in molecular conformation?

Single-crystal X-ray diffraction (SHELXL ) provides bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding in 4-methyl-5-phenyl-1H-pyrazol-3-ol ). Compare experimental data with Cambridge Structural Database entries to identify atypical conformations or packing effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.